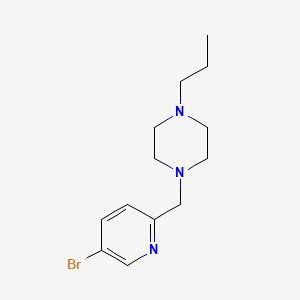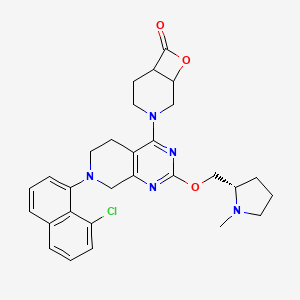
G12S inhibitor-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
G12Si-1 is a selective, covalent inhibitor of the K-Ras (G12S) protein. This compound is designed to inhibit the oncogenic signaling of K-Ras (G12S), a mutation commonly found in various cancers, including lung, colon, and pancreatic cancers . G12Si-1 binds specifically to the mutant serine residue of K-Ras (G12S), thereby inhibiting its activity while sparing the wild-type K-Ras .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of G12Si-1 involves the incorporation of a β-lactone group, which is crucial for its selective binding to the mutant serine residue of K-Ras (G12S) . The synthetic route typically includes the following steps:
Formation of the β-lactone ring: This step involves the cyclization of a precursor molecule under acidic conditions.
Functionalization of the β-lactone: The β-lactone is then functionalized with various substituents to enhance its binding affinity and selectivity.
Final coupling: The functionalized β-lactone is coupled with a core scaffold to form the final G12Si-1 molecule.
Industrial Production Methods
Industrial production of G12Si-1 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Key steps include:
Large-scale cyclization: Using industrial reactors to perform the cyclization step efficiently.
Purification: Employing techniques such as crystallization and chromatography to purify the intermediate and final products.
Quality control: Ensuring the final product meets stringent quality standards through rigorous testing.
Chemical Reactions Analysis
Types of Reactions
G12Si-1 primarily undergoes covalent binding reactions with the mutant serine residue of K-Ras (G12S). This covalent modification is crucial for its inhibitory activity .
Common Reagents and Conditions
Reagents: β-lactone precursors, acidic catalysts, and various functionalizing agents.
Conditions: Acidic conditions for cyclization, followed by specific conditions for functionalization and coupling.
Major Products
The major product of these reactions is the covalently modified K-Ras (G12S) protein, which is rendered inactive by the binding of G12Si-1 .
Scientific Research Applications
G12Si-1 has several applications in scientific research, particularly in the fields of cancer biology and drug development:
Cancer Research: Used to study the role of K-Ras (G12S) in cancer progression and to develop targeted therapies
Drug Development: Serves as a lead compound for developing new inhibitors targeting K-Ras mutations.
Biological Studies: Helps in understanding the molecular mechanisms of K-Ras signaling and its impact on cellular processes.
Mechanism of Action
G12Si-1 exerts its effects by covalently binding to the mutant serine residue of K-Ras (G12S). This binding inhibits the nucleotide exchange process catalyzed by Sos and the exchange rates facilitated by EDTA, thereby disrupting the nucleotide cycle of K-Ras . The inhibition of K-Ras (G12S) leads to a reduction in the levels of phosphorylated ERK, a downstream effector in the signaling pathway .
Comparison with Similar Compounds
G12Si-1 is part of a series of compounds designed to target specific K-Ras mutations. Similar compounds include:
G12Si-2: Another β-lactone-containing compound targeting K-Ras (G12S) with similar selectivity.
MRTX1133: A reversible inhibitor targeting K-Ras (G12D) with high potency.
Sotorasib and Adagrasib: FDA-approved drugs targeting K-Ras (G12C) mutations.
G12Si-1 is unique in its selective covalent binding to K-Ras (G12S), making it a valuable tool for studying and targeting this specific mutation .
Properties
Molecular Formula |
C29H32ClN5O3 |
|---|---|
Molecular Weight |
534.0 g/mol |
IUPAC Name |
3-[7-(8-chloronaphthalen-1-yl)-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]-8-oxa-3-azabicyclo[4.2.0]octan-7-one |
InChI |
InChI=1S/C29H32ClN5O3/c1-33-12-4-7-19(33)17-37-29-31-23-15-34(24-9-3-6-18-5-2-8-22(30)26(18)24)13-10-20(23)27(32-29)35-14-11-21-25(16-35)38-28(21)36/h2-3,5-6,8-9,19,21,25H,4,7,10-17H2,1H3/t19-,21?,25?/m0/s1 |
InChI Key |
VKLRGERKXJSQFY-LGQZFRORSA-N |
Isomeric SMILES |
CN1CCC[C@H]1COC2=NC3=C(CCN(C3)C4=CC=CC5=C4C(=CC=C5)Cl)C(=N2)N6CCC7C(C6)OC7=O |
Canonical SMILES |
CN1CCCC1COC2=NC3=C(CCN(C3)C4=CC=CC5=C4C(=CC=C5)Cl)C(=N2)N6CCC7C(C6)OC7=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


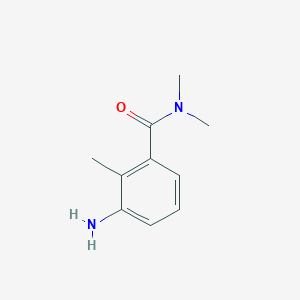
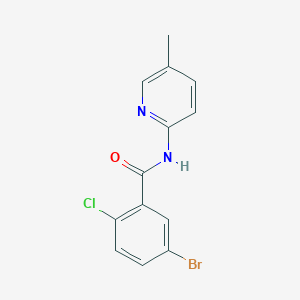
![3,3'-Piperazine-1,4-diylbis[1-(4-chlorophenyl)pyrrolidine-2,5-dione]](/img/structure/B14913455.png)

![[(2S,5R)-2-[5,5-bis(aminomethyl)-4H-1,2-oxazol-3-yl]-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate;2,2,2-trifluoroacetic acid](/img/structure/B14913460.png)

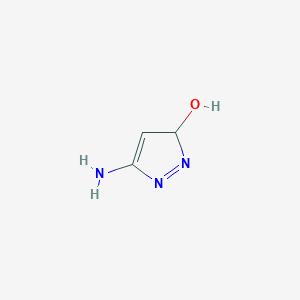


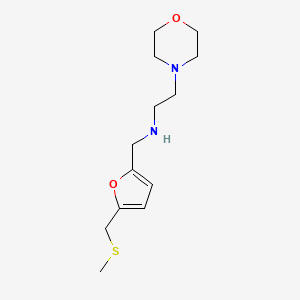
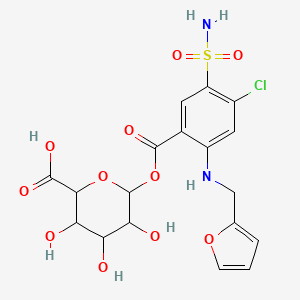
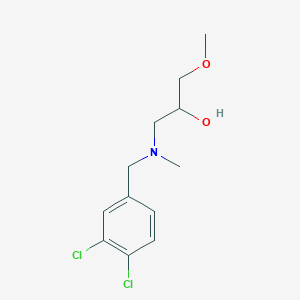
![6-(4-Cyanophenyl)imidazo[2,1-b][1,3,4]thiadiazole-2-sulfonamide](/img/structure/B14913507.png)
